molecular formula C19H20N4O4S B5794702 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine

1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5794702
M. Wt: 400.5 g/mol
InChI Key: ZWOLAHNJQNYPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine, also known as FOTP, is a compound that has been extensively studied for its potential use in scientific research. FOTP is a piperazine derivative that contains both a furan ring and an oxadiazole ring, making it a unique and interesting compound to study. In

Mechanism of Action

The mechanism of action of 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of inflammatory cytokines. Additionally, 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its potent antitumor activity. Additionally, 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine has been shown to be relatively non-toxic in animal models, making it a potentially safe compound to use in research. However, one of the limitations of using 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine. One area of interest is in the development of 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine and its potential use in the treatment of cancer and other diseases. Finally, more research is needed to determine the safety and toxicity of 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine in humans.

Synthesis Methods

The synthesis of 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine can be achieved through a multi-step reaction process. First, 2-furylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the intermediate compound. Finally, this intermediate is reacted with 2-methoxyphenylpiperazine to form 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine. The overall yield of this reaction is around 50%, making it a relatively efficient method of synthesis.

Scientific Research Applications

1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine has been studied for a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine has been shown to have potent antitumor activity in vitro, and has been tested in animal models of cancer with promising results. Additionally, 1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.

properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-25-15-6-3-2-5-14(15)22-8-10-23(11-9-22)17(24)13-28-19-21-20-18(27-19)16-7-4-12-26-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOLAHNJQNYPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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